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Compound of Interest

Compound Name: SHS4121705

Cat. No.: B3025871

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the investigational mitochondrial uncoupler
SHS4121705 and its translational potential in metabolic diseases. Through a detailed
comparison with other mitochondrial uncouplers and established therapeutic classes, this
document aims to equip researchers with the necessary data to assess its standing as a
potential therapeutic candidate.

Introduction to SHS4121705 and Mitochondrial
Uncoupling

SHS4121705 is a small molecule that acts as a mitochondrial uncoupler. Mitochondrial
uncouplers are protonophores that dissipate the proton gradient across the inner mitochondrial
membrane, leading to an increase in metabolic rate and energy expenditure. This mechanism
holds therapeutic promise for a range of metabolic disorders, including non-alcoholic
steatohepatitis (NASH) and obesity, by promoting the oxidation of excess fuel substrates.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data on the efficacy of SHS4121705 and its
comparators in relevant preclinical models of metabolic disease.
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Compound/Drug
Class

Dosage

™

Key Efficacy
. Reference
Endpoints

SHS4121705

25 mg/kg/day

- NAFLD Activity
Score (NAS): Two-
point reduction. - Liver
Triglycerides:
Lowered. - Alanine
Aminotransferase
(ALT): Improved. -

Fibrosis: Improved.

GLP-1 Receptor
Agonists (Liraglutide)

0.4 mg/kg/day

- Hepatic Steatosis:
Reduced. - Lobular
Inflammation:

Reduced. -

Hepatocyte s
Ballooning: Reduced.

- Body Weight:

Reduced.

FXR Agonists
(Obeticholic Acid)

10-30 mg/kg/day

- NAFLD Activity

Score (NAS):

Reduced. - Fibrosis:
Reduced. - Hepatic [2]
Steatosis: Reduced. -
Inflammation:

Reduced.

Table 2: Efficacy in Diet-Induced Obesity (DIO) Models

| Compound | Dosage | Body Weight Reduction | Fat Mass Reduction | Reference | | :--- | :--- |
--- | :--- | | SHS4121705 | Not effective in obesity models | - | - | | | BAM15 | 0.1% w/w in diet |
Prevents diet-induced weight gain. | Prevents diet-induced fat gain. [[3] | | SHM115 | 130
mg/kg/day | Prevents diet-induced obesity. | Lowers body fat mass. | | | GLP-1 Receptor

Agonists (Semaglutide) | 10-40 nmol/kg, s.c. daily | Up to ~25% reduction from baseline. |

Significant reduction. |[4] |
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Comparative Safety and Pharmacokinetic Profiles

Table 3: Saf | p) Kineti

Compound/
Drug Class

Key Safety
Observatio
ns

Oral
Bioavailabil

ity

Half-life (t%)

Cmax Reference

SHS4121705

No observed
changes in
body
temperature
or food

intake.

Excellent

5.7 hours

81 uM

BAM15

No significant
adverse
effects on
core body
temperature,
food intake,
or lean body

mass.

~67%

~1.7 hours

~8.2 uM [3]

SHM115

Not specified

75%

Not specified

Not specified

GLP-1
Receptor

Agonists

Gastrointestin
al side effects
(nausea,
vomiting,
diarrhea) are

common.

Generally low
(administered

via injection).

Varies by

agent (e.g.,
Liraglutide:
~13 hours).

Varies by 1]

agent.

FXR Agonists

Pruritus
(itching) is a
common side
effect. May
increase LDL

cholesterol.

Good

Varies by
agent (e.g.,
Obeticholic
acid: ~24

hours).

Varies by 2]

agent.
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Experimental Protocols
STAM™ Mouse Model of NASH

This model is widely used to recapitulate the progression of NASH in humans.

¢ Induction of Diabetes: Two-day-old male C57BL/6J mice are injected with a single low dose
of streptozotocin (200 p g/mouse ) to induce a state of insulin deficiency.

o High-Fat Diet: At four weeks of age, the mice are switched to a high-fat diet (typically 57-60%
kcal from fat) and maintained on this diet for the duration of the study.

o Disease Progression: The mice develop steatosis around 6 weeks of age, which progresses
to NASH with inflammation and ballooning by 8-12 weeks. Fibrosis typically develops from 9
weeks onwards, and hepatocellular carcinoma can occur after 16 weeks.

e Treatment and Analysis: SHS4121705 or comparator compounds are administered daily via
oral gavage. At the end of the treatment period, liver tissue is collected for histological
analysis (H&E and Sirius Red staining) to determine the NAFLD Activity Score (NAS) and
fibrosis stage. Serum is collected to measure liver enzymes such as ALT. Liver triglycerides
are quantified from frozen tissue samples.

Diet-Induced Obesity (DIO) Mouse Model

This model is a standard for studying obesity and testing anti-obesity therapeutics.

 Induction of Obesity: Male C57BL/6J mice (typically 6-8 weeks old) are fed a high-fat diet
(HFD), with 45% or 60% of calories derived from fat. A control group is fed a matched low-fat
diet (LFD) with 10% of calories from fat.

e Monitoring: Body weight and food intake are monitored regularly (e.g., weekly). Body
composition (fat mass and lean mass) is measured at baseline and at the end of the study
using techniques like EchoMRI.

o Treatment: Test compounds are typically administered in the diet or via oral gavage.

e Analysis: The primary endpoints are changes in body weight, fat mass, and lean mass
compared to the control group. Other metabolic parameters such as glucose tolerance can
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also be assessed.

Signaling Pathways and Experimental Workflow
Signaling Pathway of Mitochondrial Uncoupling

Nutrient -
Substrates xidation Electron Transport Chain (ETC)
(e.g., Fatty Acids, Glucose)

ATP Synthase

SHS4121705
(Mitochondrial Uncoupler) Heat Production

(Thermogenesis) )

Increased
Metabolic Rate

Click to download full resolution via product page

Caption: Mechanism of action of SHS4121705 as a mitochondrial uncoupler.

Experimental Workflow for Evaluating Translational
Potential
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Caption: A typical preclinical workflow for evaluating a metabolic drug candidate.
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Discussion and Future Directions

SHS4121705 demonstrates promising efficacy in a preclinical model of NASH, a disease with a
significant unmet medical need. Its ability to reduce the NAFLD activity score, lower liver
triglycerides, and improve liver enzymes without causing changes in body temperature or food
intake suggests a favorable therapeutic window for this indication.

However, the lack of efficacy of SHS4121705 in obesity models, where related mitochondrial
uncouplers like BAM15 and SHM115 have shown positive results, indicates a potential for
tissue-specific effects or differences in pharmacokinetic properties that warrant further
investigation. The improved oral bioavailability and half-life of SHS4121705 compared to
BAM15 are advantageous for drug development.

Compared to established therapies like GLP-1 receptor agonists and FXR agonists,
mitochondrial uncouplers represent a novel mechanism of action. While GLP-1 receptor
agonists offer significant benefits in both glycemic control and weight loss, they are associated
with gastrointestinal side effects. FXR agonists have shown efficacy in improving fibrosis in
NASH but can be accompanied by pruritus and unfavorable lipid profiles.

Future research on SHS4121705 should focus on:
o Dose-response studies in NASH models to identify the optimal therapeutic dose.

e Head-to-head comparison studies with other mitochondrial uncouplers and standard-of-care
agents in relevant animal models.

 In-depth mechanistic studies to elucidate the precise molecular targets and pathways
modulated by SHS4121705 in the liver.

o Comprehensive safety and toxicology studies to fully characterize its safety profile for
potential clinical development.

In conclusion, SHS4121705 holds significant translational potential for the treatment of NASH.
Its distinct mechanism of action and favorable preclinical profile in a relevant disease model
make it a compelling candidate for further investigation and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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